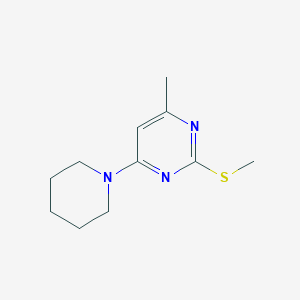
4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine, also known as 4M2MPP, is an organic compound that was first synthesized by the laboratory of Professor Masahiro Murata at Kyoto University in Japan in 2001. 4M2MPP is a pyrimidine derivative and is a member of the sulfonamides family. This compound has been studied extensively for its potential applications in scientific research.
科学的研究の応用
4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine has a wide range of applications in scientific research. It has been used in the study of human neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has also been used to study the effects of various drugs on the central nervous system, as well as to investigate the mechanism of action of various drugs. In addition, this compound has been used to study the effects of various toxins on the environment, as well as to identify potential toxins in food and water.
作用機序
The mechanism of action of 4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine is not fully understood. It is believed that this compound binds to sulfhydryl groups on the surface of cells, leading to the inhibition of enzymes involved in signal transduction pathways. In addition, this compound is thought to inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to an increase in the bioavailability of certain drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied extensively. However, it has been shown to inhibit the activity of enzymes involved in signal transduction pathways, leading to the inhibition of cell proliferation and apoptosis. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to an increase in the bioavailability of certain drugs.
実験室実験の利点と制限
The main advantage of using 4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine in laboratory experiments is its ability to inhibit the activity of enzymes involved in signal transduction pathways. This enables researchers to study the effects of various drugs on the central nervous system. However, the use of this compound in laboratory experiments has some limitations. For example, it is not water soluble and can be difficult to dissolve in aqueous solutions. In addition, the compound can be unstable and can degrade over time.
将来の方向性
There are several potential future directions for the use of 4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine in scientific research. For example, it could be used to study the effects of various toxins on the environment, as well as to identify potential toxins in food and water. In addition, this compound could be used to study the effects of various drugs on the central nervous system, as well as to investigate the mechanism of action of various drugs. Finally, this compound could be used to identify potential new drugs and to study the effects of existing drugs on various diseases.
合成法
The synthesis of 4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine involves a series of steps. First, 4-methyl-2-hydroxy-6-(piperidin-1-yl)pyrimidine is synthesized by reacting 4-methyl-6-(piperidin-1-yl)pyrimidine with hydroxylamine hydrochloride in the presence of anhydrous potassium carbonate. Then, the compound is treated with methylsulfonyl chloride in the presence of anhydrous potassium carbonate to form this compound. The reaction is carried out in aqueous dimethyl sulfoxide (DMSO) and is completed in approximately 4 hours.
特性
IUPAC Name |
4-methyl-2-methylsulfanyl-6-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-9-8-10(13-11(12-9)15-2)14-6-4-3-5-7-14/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASQLXCPFALWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile](/img/structure/B6437057.png)
![2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-3-carbonitrile](/img/structure/B6437061.png)
![5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6437073.png)
![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one](/img/structure/B6437084.png)
![2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine](/img/structure/B6437088.png)
![2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B6437099.png)
![4,4-difluoro-1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine](/img/structure/B6437108.png)
![2,6-dimethyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6437111.png)
![3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6437115.png)
![4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine](/img/structure/B6437123.png)
![2-[(oxetan-2-yl)methoxy]pyridine](/img/structure/B6437127.png)
![4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine](/img/structure/B6437133.png)
![2-[(oxetan-2-yl)methoxy]-1,3-thiazole](/img/structure/B6437150.png)
![2,4-dimethoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3,5-triazine](/img/structure/B6437151.png)